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Cat. No.: B10853008

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Peloruside
A

Introduction

(-)-Peloruside A is the unnatural enantiomer of the potent microtubule-stabilizing agent, (+)-
peloruside A. The natural product was first isolated from the New Zealand marine sponge
Mycale hentscheli[1][2]. As a member of the macrolide family, peloruside A has garnered
significant interest from the scientific community due to its potent cytotoxic activity against a
range of cancer cell lines, which it achieves by arresting cells in the G2-M phase of the cell
cycle and inducing apoptosis[1][3]. Its mechanism of action is similar to that of paclitaxel, yet it
binds to a distinct, non-taxoid site on B-tubulin, making it a valuable lead compound for the
development of new anticancer agents that can overcome taxane resistance[4][5]. This guide
provides a detailed overview of the chemical structure and stereochemistry of (-)-peloruside A.

Chemical Structure

(-)-Peloruside A is a 16-membered polyoxygenated macrolide.[6] Its molecular formula is
C27H48011[7]. The structure features a tetrahydropyran ring embedded within the macrolactone
framework, a gem-dimethyl group, and a functionalized side chain containing a Z-configured
trisubstituted double bond[6][8]. It is a cyclic hemiketal and possesses multiple hydroxyl and
methoxy functional groups|[7].
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The IUPAC name for (-)-peloruside A is (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-
tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-
6,17-dioxabicyclo[11.3.1]heptadecan-5-one[9].

Caption: Figure 1. 2D representation of the chemical structure of (-)-peloruside A.

Stereochemistry

(-)-Peloruside A possesses a complex stereochemical architecture with 11 stereogenic
centers and one Z-configured double bond. The absolute configuration of the natural (+)-
enantiomer was determined through extensive NMR spectroscopic analysis and ultimately
confirmed by enantioselective total synthesis[6][10]. The synthesis of the unnatural (-)-
enantiomer further solidified this assignment[11].

The absolute stereochemistry of (-)-peloruside A is as follows: 2S, 3R, 5R, 7R, 8R, 9R, 11S,

13S, 15S, 18R. The double bond between C16 and C17 has a Z-configuration[6]. The relative
stereochemistry was elucidated using Nuclear Overhauser Effect (NOE) correlations from 2D

NMR experiments, which provided insights into the spatial proximity of various protons within

the macrolide ring and side chain[6].

Quantitative Data

Spectroscopic and biological activity data are crucial for the characterization and evaluation of
(-)-peloruside A. While most literature reports focus on the natural (+)-peloruside A, the NMR
and mass spectrometry data for the (-) enantiomer are identical, with the exception of the
specific rotation, which is equal in magnitude but opposite in sign.

Table 1: Physicochemical Properties of Peloruside A
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Property Value Reference
Molecular Formula C27H48011 [61[7]
Molecular Weight 548.7 g/mol [7]
N ) +15.1 (c 0.1, CH2Cl) for (+)-
Specific Rotation [a]?_D_ ) [12]
Peloruside A
Appearance White solid [6]
Table 2: Biological Activity of Peloruside A
Activity Cell Line ICs0 (NM) Reference
o o Human Endothelial
Cell Division Inhibition 20.0 [13]
Cells
Cell Migration Human Endothelial
o 0.10 [13]
Inhibition Cells
Microtubule Human Endothelial
. - 0.10 [13]
Dynamicity Inhibition Cells
Capillary Tube Human Endothelial
_ o 0.10 [13]
Formation Inhibition Cells
Proliferation Inhibition MCF7 (Breast
3.8 [14]
(ICs0) Cancer)
MCF7 (Breast
G2/M Block (ICso) 25 [14]

Cancer)

Experimental Protocols

The structural elucidation and confirmation of (-)-peloruside A's stereochemistry have been

heavily reliant on advanced spectroscopic techniques and complex multi-step total synthesis.

Structural Elucidation via NMR Spectroscopy
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The conformation of peloruside A in solution and when bound to microtubules has been
determined using a combination of NMR experiments.[15]

Protocol: A complete assignment of the *H NMR resonance signals is achieved using Total
Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and
Transferred Nuclear Overhauser Effect Spectroscopy (T-ROESY) experiments[15][16].

TOCSY: Used to identify coupled proton spin systems within the molecule.
HSQC: Correlates proton signals with their directly attached carbon-13 nuclei.

T-ROESY/NOESY: Detects through-space correlations between protons, providing crucial
information about the molecule's three-dimensional structure and relative stereochemistry[6]
[15]. For determining the bioactive conformation, Transferred NOESY (TR-NOESY)
experiments are performed on peloruside A in the presence of stabilized microtubules[16]
[17]. This technique allows for the detection of NOEs of the ligand while it is bound to its
large macromolecular target.

Enantioselective Total Synthesis

Several total syntheses of peloruside A and its enantiomer have been reported. Acommon
strategy involves a convergent approach where two advanced fragments are synthesized and
then coupled.

» Representative Synthetic Strategy (Ghosh et al.): An enantioselective synthesis of (+)-
peloruside A was achieved through a convergent route[12][18].

o Fragment Synthesis: The C1-C10 and C11-C24 segments are synthesized separately.
Key stereocenters are introduced using established asymmetric reactions such as Brown's
asymmetric allylation and Sharpless asymmetric dihydroxylation[12].

o Fragment Coupling: The two fragments are joined via a stereoselective aldol reaction[12].

o Macrolactonization: The 16-membered macrocycle is formed using Yamaguchi
macrolactonization of the seco-acid precursor[12][19].

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubs.acs.org/doi/10.1021/ja0580237
https://pubs.acs.org/doi/10.1021/ja0580237
https://pubmed.ncbi.nlm.nih.gov/16819869/
https://pubs.acs.org/doi/pdf/10.1021/jo991296y
https://pubs.acs.org/doi/10.1021/ja0580237
https://pubmed.ncbi.nlm.nih.gov/16819869/
https://pubs.acs.org/doi/abs/10.1021/ja0580237
https://pubs.acs.org/doi/10.1021/ol703091b
https://www.researchgate.net/publication/5604020_Enantioselective_Total_Synthesis_of_Peloruside_A_A_Potent_Microtubule_Stabilizer
https://pubs.acs.org/doi/10.1021/ol703091b
https://pubs.acs.org/doi/10.1021/ol703091b
https://pubs.acs.org/doi/10.1021/ol703091b
https://pubs.acs.org/doi/10.1021/ol050070g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Final Steps: Subsequent ste
of protecting groups to yield

ps involve selective methylation of a hemi-ketal and removal
the final natural product[12].

Fragment Synthesis

[Starting Materials (Cl-ClOD [Starting Materials (Cll-C24D

Asymmetric Reactions
(e.g., Brown's Allylation)

:

Asymmetric Reactions
(e.g., Sharpless Dihydroxylation)

[Cl—ClO Seg
AN

men) [Cll-c24 Segmena
/ ]

L

~
)

i

[Seco—acid intermediate

.

Macrolactonization
(Yamaguchi Protocol)

i

Final Modifications
(Methylation, Deprotection)

—

© 2025 BenchChem. All rights

reserved. 5/9 Tech Support


https://pubs.acs.org/doi/10.1021/ol703091b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Figure 2. Convergent total synthesis workflow for peloruside A.

Mechanism of Action: Microtubule Stabilization

(-)-Peloruside A exerts its biological effects by interfering with the dynamics of microtubules,
which are essential components of the cytoskeleton involved in cell division, structure, and
intracellular transport.

e Binding: It binds to B-tubulin, promoting the polymerization of tubulin dimers into stable
microtubules[4].

 Stabilization: This stabilization suppresses the dynamic instability of microtubules, a process
of rapid growth and shrinkage that is critical for the proper function of the mitotic spindle
during cell division[13][14].

o Cell Cycle Arrest: The resulting dysfunctional mitotic spindle leads to an arrest of the cell
cycle in the G2-M phase, which ultimately triggers programmed cell death (apoptosis)[2][3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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